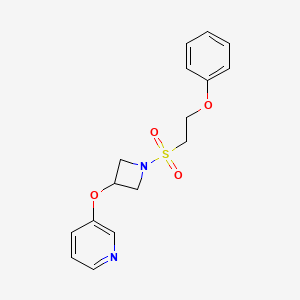
3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine" is not directly mentioned in the provided papers. However, the papers discuss related chemical structures and reactions that could be relevant to the synthesis and properties of such a compound. The papers focus on the synthesis of pyrrolidines and azetidines, which are closely related to the azetidinyl moiety in the compound of interest . Additionally, the synthesis of pyridine derivatives is discussed, which relates to the pyridine portion of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of ylide-based rearrangements and base-induced cyclizations. For instance, an aza-Payne rearrangement of 2,3-aziridin-1-ols is used to prepare pyrrolidines with high stereochemical fidelity . Similarly, enantiopure (2-aminoalkyl)oxiranes can be cyclized to form pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which upon oxidation yield azetidine-2-carboxylic acids . Furthermore, 2-(α-hydroxyalkyl)azetidines can be rearranged into 3-(chloro- or methanesulfonyloxy)pyrrolidines, a reaction that could be pertinent to the synthesis of the sulfonyl azetidinyl moiety in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely involve a pyridine ring substituted at the 3-position with an azetidinyl group that is further modified with a sulfonyl group. The papers suggest that such structures can be synthesized with control over stereochemistry, which is crucial for the biological activity and physical properties of the compound .
Chemical Reactions Analysis
The chemical reactions described in the papers include ring expansions, rearrangements, and nucleophilic substitutions, which are fundamental reactions that could be applied to modify the azetidinyl and pyridine moieties of the target compound . Additionally, the synthesis of pyridine derivatives with various substituents is discussed, which could provide insights into the reactivity of the pyridine ring in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine" are not directly reported in the papers, the properties of similar compounds can be inferred. Pyrrolidines and azetidines are known to have distinct chemical reactivity due to the presence of the nitrogen atom in the ring, which can affect their basicity, nucleophilicity, and overall stability . The presence of a sulfonyl group would likely increase the compound's polarity and could affect its solubility and reactivity . The pyridine ring is a common motif in pharmaceuticals and can engage in various interactions due to its aromaticity and potential for hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Synthese von 3-Pyrrol-substituierten 2-Azetidinonen
Diese Verbindung könnte möglicherweise bei der Synthese von 3-Pyrrol-substituierten 2-Azetidinonen verwendet werden . Es wurde eine grüne und praktische Methode für die Synthese dieser Verbindungen unter Verwendung katalytischer Mengen an molekularem Iod unter Mikrowellenbestrahlung entwickelt . Diese Methode ist sowohl für mono- als auch für polyaromatische Gruppen an der N-1-Position des 2-Azetidinonrings wirksam .
Entwicklung von β-Lactam-Antibiotika
Der Azetidin-2-on-Ring, der Teil der Struktur dieser Verbindung ist, ist das grundlegende Strukturmerkmal einer Reihe von Breitband-β-Lactam-Antibiotika, einschließlich Penicillinen, Cephalosporinen, Carbapenemen, Nocardicinen, Monobactamen, Clavulansäure, Sulbactamen und Tazobactamen . Diese wurden weit verbreitet als therapeutische Mittel zur Behandlung von bakteriellen Infektionen und verschiedenen anderen Krankheiten eingesetzt .
Synthese von Spiroheterocyclen
Es wurde festgestellt, dass Spiroheterocyclen wie Spiro-Azetidin-2-on-, -Pyrrolidin-, -Indol(on)- und -Pyranderivate neben ihren therapeutischen Eigenschaften eine vielfältige biologische und pharmakologische Aktivität aufweisen . Diese Verbindung könnte möglicherweise bei der Synthese dieser Spiroheterocyclen verwendet werden .
Aufbau von Spirocyclen
Die inhärente Starrheit von Spirocyclen führt zu einer Abnahme der konformativen Entropie-Strafe, wenn es um eine Wechselwirkung zwischen einer potenziellen bioaktiven Spiroverbindung und ihrem mutmaßlichen molekularen Ziel geht . Diese Verbindung könnte möglicherweise für den Aufbau dieser Spirocyclen verwendet werden .
Synthese von Aminosäuren, Alkaloiden und Toxoiden
Im Laufe der Jahre haben sich β-Lactame auch als vielseitige Bausteine (β-Lactam-Synthons-Methode) für die Synthese von Aminosäuren, Alkaloiden und Toxoiden mit potenziellen biologischen Eigenschaften herauskristallisiert . Diese Verbindung könnte möglicherweise bei diesen Synthesen verwendet werden .
Entwicklung neuer chemischer Einheiten
Der Azetidin-2-on-Ring hat lebensrettende Penicillin- und Cephalosporin-Antibiotika hervorgebracht . Die weitere Nutzung des β-Lactam-Rings hat biologisch aktive neue chemische Einheiten hervorgebracht, die eine Vielzahl von Aktivitäten zeigen . Diese Verbindung könnte möglicherweise bei der Entwicklung dieser neuen chemischen Einheiten verwendet werden .
Wirkmechanismus
Target of Action
It’s known that azetidine derivatives, a key structural component of this compound, have been found to exhibit diversified biological and pharmacological activity . They are often used in the synthesis of a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidine derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activity of azetidine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
3-[1-(2-phenoxyethylsulfonyl)azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-23(20,10-9-21-14-5-2-1-3-6-14)18-12-16(13-18)22-15-7-4-8-17-11-15/h1-8,11,16H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMWQPDKGZXMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCOC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



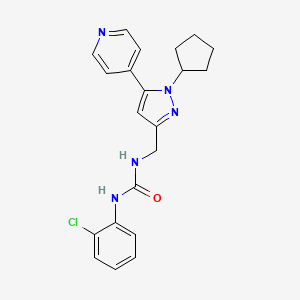
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)
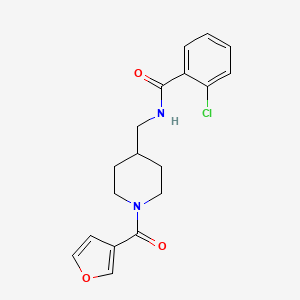
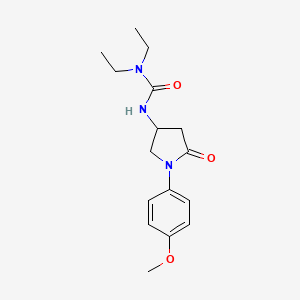
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)
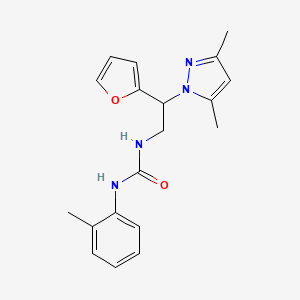
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)
![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)